molecular formula C24H31N3O4S B4132033 N-[4-(azepan-1-ylsulfonyl)phenyl]-4-(pentanoylamino)benzamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-(pentanoylamino)benzamide

Cat. No.: B4132033
M. Wt: 457.6 g/mol
InChI Key: DUVJYDOWPDCTFY-UHFFFAOYSA-N
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Description

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-(pentanoylamino)benzamide is a complex organic compound that features both sulfonyl and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-4-(pentanoylamino)benzamide typically involves multiple steps:

    Formation of the sulfonyl intermediate: This step involves the reaction of 4-aminobenzenesulfonyl chloride with azepane under basic conditions to form the sulfonyl intermediate.

    Amidation reaction: The sulfonyl intermediate is then reacted with 4-aminobenzoyl chloride in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-(pentanoylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide group can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-4-(pentanoylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and amide groups can form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1-piperidinylsulfonyl)phenyl]-4-(pentanoylamino)benzamide
  • N-[4-(1-morpholinylsulfonyl)phenyl]-4-(pentanoylamino)benzamide

Uniqueness

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-(pentanoylamino)benzamide is unique due to the presence of the azepane ring, which can impart different steric and electronic properties compared to similar compounds with different ring systems. This can affect its reactivity and interactions with molecular targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-(pentanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4S/c1-2-3-8-23(28)25-20-11-9-19(10-12-20)24(29)26-21-13-15-22(16-14-21)32(30,31)27-17-6-4-5-7-18-27/h9-16H,2-8,17-18H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVJYDOWPDCTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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